molecular formula C19H13F2N5O2 B2505032 N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-38-5

N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2505032
CAS No.: 852450-38-5
M. Wt: 381.343
InChI Key: WHLKZEMFULDRIZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features two fluorophenyl groups and a pyrazolo[3,4-d]pyrimidin-5(4H)-one core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone precursor

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale reactors and purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl groups can be oxidized to form corresponding carboxylic acids.

  • Reduction: The pyrazolo[3,4-d]pyrimidin-5(4H)-one core can be reduced to form a pyrazolopyrimidinone derivative.

  • Substitution: The amine group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorophenyl carboxylic acids.

  • Reduction: Pyrazolopyrimidinone derivatives.

  • Substitution: Various substituted amides and esters.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer effects.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, inhibiting their function. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)acetamide: Similar structure but lacks the pyrazolo[3,4-d]pyrimidin-5(4H)-one core.

  • 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar core but different substituents on the fluorophenyl groups.

Uniqueness: The uniqueness of N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide lies in its combination of fluorophenyl groups and the pyrazolo[3,4-d]pyrimidin-5(4H)-one core, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial applications may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-12-5-7-13(8-6-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLKZEMFULDRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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